![molecular formula C6H6N4O B1342909 1H-Imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 91296-21-8](/img/structure/B1342909.png)
1H-Imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
1H-Imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound that has garnered significant attention due to its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of 1H-Imidazo[1,2-b]pyrazole-7-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Groebke–Blackburn–Bienaymé reaction (GBB reaction) is a widely used approach that allows for the rapid construction of imidazo[1,2-b]pyrazole derivatives . This method involves the reaction of 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate with aldehydes and isocyanides in a one-pot, two-step process.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability .
Chemical Reactions Analysis
1H-Imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted imidazo[1,2-b]pyrazole derivatives with enhanced biological activities .
Scientific Research Applications
Biological Applications
Antimicrobial Activity
1H-Imidazo[1,2-b]pyrazole-7-carboxamide exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various pathogenic microorganisms. The mechanism involves disrupting cellular processes essential for microbial survival, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has been extensively studied for its anticancer effects, particularly against leukemia and solid tumors. Research indicates that this compound derivatives can induce apoptosis in cancer cells through mechanisms such as the activation of specific signaling pathways (e.g., ERK phosphorylation) and the modulation of gene expression related to cell survival and proliferation.
The following table summarizes key findings from recent studies on the anticancer activity of this compound:
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
DU385 | HL-60 | 16.54 | Induces apoptosis via ERK pathway |
DU283 | MOLT-4 | 60.48 | Differentiation-coupled apoptosis |
DU441 | MV-4-11 | 32.25 | Alters gene expression related to apoptosis |
Anti-inflammatory Effects
Additionally, this compound has demonstrated anti-inflammatory properties. It modulates inflammatory pathways and can reduce cytokine production in various models of inflammation.
Medicinal Applications
Drug Development
Due to its pharmacological properties, this compound is being investigated as a potential therapeutic agent for various diseases. Its derivatives have shown promise in treating conditions such as:
- Acute Myeloid Leukemia : Certain derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase, which is crucial in hematological malignancies.
- Breast Cancer : The compound library has been tested against breast cancer cell lines (e.g., MCF-7), with some derivatives exhibiting sub-micromolar activity.
Research has established structure–activity relationships (SAR) that help optimize the efficacy of these compounds. For instance, modifications at specific positions on the imidazo[1,2-b]pyrazole scaffold significantly impact their cytotoxicity against cancer cells.
Industrial Applications
Dyes and Pigments
The unique chemical structure and reactivity of this compound make it suitable for use in the production of dyes and pigments. Its ability to form stable complexes with metals allows it to be utilized in various industrial applications beyond pharmaceuticals.
Case Studies
Several case studies highlight the efficacy of this compound in different research contexts:
- Study on Antitumor Activity : A library of imidazo[1,2-b]pyrazole-7-carboxamides was synthesized and tested against multiple cancer cell lines. The study revealed that certain derivatives demonstrated potent cytotoxicity with IC50 values below 1 μM, indicating strong potential for drug development in oncology .
- Mechanistic Insights into Leukemia Treatment : Research focused on the differentiation-coupled apoptosis mechanism exhibited by this compound in immature myeloid cells. The study found that specific derivatives could significantly alter gene expression related to cell survival pathways .
- Optimization of Antimicrobial Activity : Investigations into the antimicrobial properties led to the identification of several effective derivatives capable of inhibiting a range of pathogens. The structure–activity relationship analysis provided insights into optimizing these compounds for enhanced efficacy .
Mechanism of Action
The mechanism of action of 1H-Imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce differentiation-coupled apoptosis in immature myeloid cells, such as acute myeloid leukemia cells, by activating signaling pathways involving ERK phosphorylation, Bcl-xl, and pAkt . The compound also influences the expression of transcription factors like FOS, JUN, JUNB, and JUND, which drive cellular differentiation and apoptosis .
Comparison with Similar Compounds
1H-Imidazo[1,2-b]pyrazole-7-carboxamide can be compared with other similar compounds, such as:
1H-Imidazo[1,2-b]pyrazole: This compound shares a similar core structure but lacks the carboxamide functional group, which can influence its biological activity and solubility.
Indole derivatives: Indole-based compounds are structurally similar and often used in medicinal chemistry.
Pyridazine derivatives: These compounds also exhibit diverse biological activities and are used in drug discovery.
Biological Activity
1H-Imidazo[1,2-b]pyrazole-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.
Overview of Biological Activities
This compound has been shown to exhibit various biological activities:
- Anticancer Activity : The compound has demonstrated potent cytotoxic effects against several cancer cell lines, particularly acute myeloid leukemia (AML) cells. It induces apoptosis through mechanisms involving the activation of specific signaling pathways.
- Antimicrobial Properties : Preliminary studies indicate efficacy against certain bacterial strains and fungi, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in conditions such as arthritis or other inflammatory diseases.
The biological activity of this compound is primarily mediated through its interaction with cellular signaling pathways:
- Apoptosis Induction : Research indicates that the compound activates ERK phosphorylation and influences Bcl-xl and pAkt levels, leading to apoptosis in immature myeloid cells. For example, in HL-60 leukemia cells, treatment with this compound resulted in a significant increase in apoptotic markers such as Annexin V staining and mitochondrial depolarization .
- Differentiation Effects : The compound promotes differentiation in myeloid cells, evidenced by changes in cell surface markers (e.g., increased CD11b expression) and functional assays demonstrating enhanced myeloperoxidase activity .
Structure-Activity Relationship (SAR)
A detailed SAR study has been conducted to optimize the biological activity of this compound derivatives. The following table summarizes key findings from various studies:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
DU385 | HL-60 | 0.183 | Induces apoptosis via ERK pathway activation |
DU443 | MOLT-4 | 60.48 | Less effective compared to DU385 |
DU325 | MV-4-11 | 16.54 | Promotes differentiation and apoptosis |
DU63 | MCF-7 | 1.24 | Induces apoptosis; significant cytotoxicity observed |
The optimization process revealed that specific substitutions on the imidazo[1,2-b]pyrazole scaffold significantly enhance potency against leukemia cell lines. Notably, the presence of hydroxyl groups at certain positions was associated with increased cytotoxicity.
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives:
- Study on HL-60 Cells : In a study investigating the effects of various derivatives on HL-60 cells, it was found that compound DU385 induced a marked increase in apoptotic cells at concentrations as low as 0.183 μM. The study also noted alterations in gene expression related to oxidative stress and apoptosis pathways after treatment .
- Differentiation in AML Cells : Another study focused on patient-derived AML cells showed that treatment with imidazo[1,2-b]pyrazole derivatives led to increased expression of differentiation markers (CD11b) while decreasing others (CD33), indicating a shift towards granulocytic differentiation coupled with apoptosis induction .
- In Vivo Studies : Preliminary in vivo studies suggest potential therapeutic benefits of these compounds in mouse models of leukemia. These studies are essential for evaluating the translational potential of these compounds into clinical settings.
Properties
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-5(11)4-3-9-10-2-1-8-6(4)10/h1-3,9H,(H2,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGJZSJMVUUZGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616275 | |
Record name | 5H-Imidazo[1,2-b]pyrazole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91296-21-8 | |
Record name | 5H-Imidazo[1,2-b]pyrazole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.